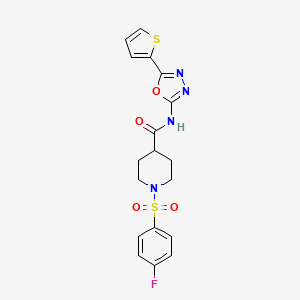

![molecular formula C16H16N2OS2 B3015137 3-(2-甲基丙基)-5-苯基-2-硫代亚甲基-1H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 731827-12-6](/img/structure/B3015137.png)

3-(2-甲基丙基)-5-苯基-2-硫代亚甲基-1H-噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

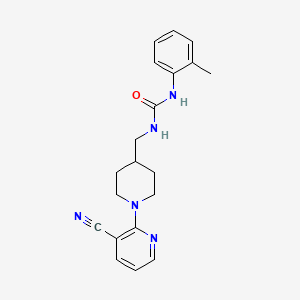

The compound “3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives, which the given compound is a part of, involves various methods . One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is determined by various factors, including the position and nature of substituents on the pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific structure and substituents of the compound . For instance, the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or dimethylformamide dimethylacetal can lead to the formation of pyrimidine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one” would depend on its specific molecular structure. Unfortunately, there is limited information available on the specific properties of this compound .科学研究应用

抗肿瘤活性

- 噻吩并[3,2-d]嘧啶衍生物已被合成并评估其对各种人类癌细胞系(包括乳腺腺癌、宫颈癌和结肠癌)的强效抗癌活性。这些化合物的活性与标准药物多柔比星相当 (Hafez & El-Gazzar,2017)。

抗菌和抗炎剂

- 噻吩并[2,3-d]嘧啶衍生物对真菌、细菌和炎症表现出显着的活性,强调了它们作为抗菌和抗炎剂的潜力 (Tolba 等,2018)。

抗氧化活性

- 某些 N-取代苯基-噻吩并[2,3-d]嘧啶衍生物已被合成并筛选其体外抗氧化活性。一些化合物表现出显着的自由基清除特性,表明它们作为抗氧化剂的潜在用途 (Kotaiah 等,2012)。

在染料合成中的应用

- 基于噻吩并[2,3-d]嘧啶的查耳酮染料已被合成并应用于涤纶纤维,创造出一系列色调。这些染料的光谱特性、牢度性能和比色评估表明它们在纺织品染色中的潜在用途 (Ho & Yao,2013)。

细胞毒活性

- 新型的 4-硫代嘧啶衍生物已被合成并评估其对各种癌细胞系的细胞毒活性,包括人脐静脉内皮细胞 (HUVEC) 和 HeLa、K562 和 CFPAC 癌细胞系。这些化合物提供了对其结构和作为癌症治疗剂的潜力的见解 (Stolarczyk 等,2018)。

新型化合物的合成

- 各种噻吩并[2,3-d]嘧啶衍生物已被合成,突出了化学多样性和创造具有特定性质的新型化合物的潜力 (Bakhite 等,2002)。

选择性血清素 5-HT6 受体拮抗剂

- 一些噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶对血清素 5-HT6 受体表现出强亲和力,表明作为选择性血清素 5-HT6 受体拮抗剂的潜力 (Ivachtchenko 等,2010)。

作用机制

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

For example, pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

Similar compounds have been found to be stable in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

属性

IUPAC Name |

3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-10(2)8-18-15(19)13-12(11-6-4-3-5-7-11)9-21-14(13)17-16(18)20/h3-7,9-10H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFOSXHVFRUTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

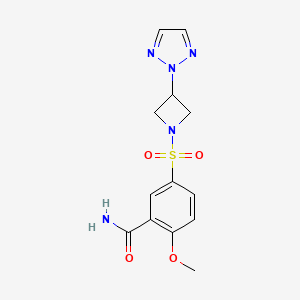

![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)

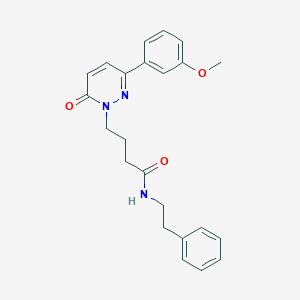

![Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate](/img/structure/B3015057.png)

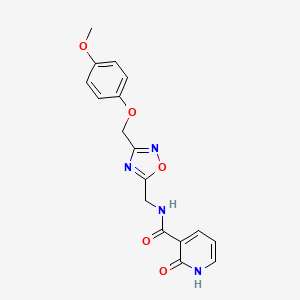

![N-(2,5-dichlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3015061.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B3015066.png)

![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)

![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)